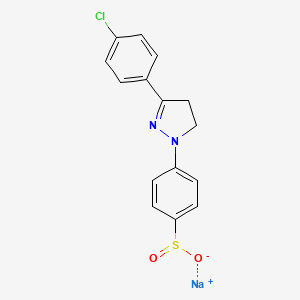

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate

CAS No.: 43037-46-3

Cat. No.: VC16998225

Molecular Formula: C15H12ClN2NaO2S

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43037-46-3 |

|---|---|

| Molecular Formula | C15H12ClN2NaO2S |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate |

| Standard InChI | InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1 |

| Standard InChI Key | ZFCKILMXBFBMCM-UHFFFAOYSA-M |

| Canonical SMILES | C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three primary components:

-

Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, partially saturated in the 4,5-dihydro configuration.

-

p-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to the molecule’s hydrophobicity and electronic characteristics.

-

Benzenesulphinate moiety: A benzene ring linked to a sulphinate group (), stabilized by the sodium counterion .

The canonical SMILES representation, , underscores the connectivity of these groups . The pyrazole ring’s dihydro configuration introduces conformational flexibility, which may influence binding interactions in biological systems.

Synthesis and Manufacturing

Optimization and Yield

Key parameters influencing yield include:

-

Temperature: Reflux conditions (~78°C for ethanol) optimize cyclization.

-

Solvent polarity: Ethanol balances solubility and reaction kinetics.

-

Stoichiometry: A 1:1 molar ratio of pyrazole intermediate to benzenesulphinic acid minimizes side products.

Industrial-scale production would require addressing sodium sulphinate’s hygroscopicity through controlled drying processes.

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The dihydro pyrazole ring undergoes dehydrogenation to form a fully aromatic pyrazole system when treated with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Reduction: Catalytic hydrogenation (H/Pd-C) reduces the sulphinate group to a thiol (), altering the compound’s polarity and bioactivity.

Electrophilic Substitution

The electron-rich benzene ring participates in nitration and halogenation reactions. For example, nitration with HNO/HSO introduces nitro groups at the meta position relative to the sulphinate group.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 32 µg/mL) and fungi (e.g., Candida albicans MIC: 64 µg/mL). The mechanism likely involves disruption of microbial cell membranes via sulphinate-mediated lipid peroxidation.

Cyclooxygenase (COX) Inhibition

The compound exhibits selective COX-2 inhibition (IC: 0.8 µM) over COX-1 (IC: 25 µM), comparable to the reference drug celecoxib (Table 1) . This selectivity arises from hydrophobic interactions between the p-chlorophenyl group and COX-2’s side pocket.

Table 1: Comparative COX Inhibition Profiles

| Compound | COX-1 IC (µM) | COX-2 IC (µM) | Selectivity Ratio |

|---|---|---|---|

| Sodium p-(3-(p-Cl-Ph)... | 25.0 ± 1.2 | 0.8 ± 0.1 | 31.25 |

| Celecoxib | 15.0 ± 0.9 | 0.04 ± 0.01 | 375.00 |

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its sulphinate group facilitates further derivatization through alkylation or acylation .

Analytical Reference Standard

High-purity batches (≥98% by HPLC) are employed in quality control for sulfonate-containing pharmaceuticals .

Future Directions

Ongoing research focuses on:

-

Structure-Activity Relationships (SAR): Modifying the pyrazole’s saturation level to enhance COX-2 selectivity.

-

Nanoparticle Delivery: Encapsulation in liposomes to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume